2-Azido-NAD

Diphtheria toxin ADP-ribosyltransferase Photoaffinity labeling

2-Azido-NAD+ is an active-site photoprobe for mapping NAD+ binding domains in enzymes like DT-A (IC50 5.0 µM) and cytokines. It is the superior substrate for NAD(P)H:quinone oxidoreductase (turnover 167 s⁻¹ vs 91 s⁻¹ for 8-azido analog) and functions without UV light for GLDH (Kd 10/40 µM). Ideal for boronate affinity chromatography workflows. Ensure success with this validated, high-purity tool.

Molecular Formula C21H26N10O14P2
Molecular Weight 704.4 g/mol
CAS No. 126609-61-8
Cat. No. B237572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-NAD
CAS126609-61-8
Synonyms2-azido-NAD
2-azidoadenosine dinucleotide
2N3NAD
nicotinamide 2-azidoadenine dinucleotide
Molecular FormulaC21H26N10O14P2
Molecular Weight704.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1
InChIKeyVTOZZJOLJUEVPD-NAJQWHGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinamide 2-azidoadenine dinucleotide (CAS 126609-61-8): A Photoaffinity Probe for NAD+ Binding Site Mapping


Nicotinamide 2-azidoadenine dinucleotide (2-azido-NAD+, CAS 126609-61-8) is a synthetic photoaffinity analog of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). It is a dinucleotide composed of a nicotinamide mononucleotide (NMN) moiety linked via a pyrophosphate bridge to a 2-azidoadenosine monophosphate (2-azido-AMP) moiety [1]. This structural modification replaces the adenine amino group at the 2-position with a photoreactive azido group, enabling covalent crosslinking to adjacent amino acid residues upon UV irradiation [1]. 2-azido-NAD+ serves as a functional substrate for many NAD+-dependent enzymes in the absence of UV light, but upon photolysis it becomes an irreversible, active-site-directed probe, making it an indispensable tool for mapping NAD+ binding domains and investigating NAD+-utilizing enzymes [2][3].

Why Nicotinamide 2-azidoadenine dinucleotide Cannot Be Substituted with Other NAD+ Analogs for Photoaffinity Labeling


The selection of a photoaffinity probe for NAD+ binding site mapping is not interchangeable among azido-NAD+ analogs. The position of the photoreactive azido group (2-azido vs. 8-azido) critically influences both the binding affinity for specific enzymes and the efficiency of photodependent inhibition. For example, nicotinamide 8-azidoadenine dinucleotide (8-azido-NAD+) exhibits a 2-fold higher affinity for diphtheria toxin fragment A (IC50 = 2.5 µM) compared to 2-azido-NAD+ (IC50 = 5.0 µM) [1]. Conversely, 2-azido-NAD+ demonstrates superior catalytic efficiency as a substrate for NAD(P)H:quinone acceptor oxidoreductase, with a turnover number of 167 s⁻¹ compared to 91 s⁻¹ for the 8-azido analog [2]. Furthermore, the 2-azido modification preserves the coenzyme's ability to act as a functional substrate for glutamate dehydrogenase, lactate dehydrogenase, and other enzymes in the absence of UV light, a property not uniformly shared by other azido-NAD+ analogs [3][4]. Substituting 2-azido-NAD+ with an uncharacterized or less active analog may result in failed photolabeling, reduced signal intensity, or ambiguous binding site identification.

Quantitative Evidence for Nicotinamide 2-azidoadenine dinucleotide Differentiation from NAD+ Analogs


2-Azido-NAD+ Exhibits a 2-Fold Lower Affinity than 8-Azido-NAD+ for Diphtheria Toxin Fragment A

In competitive binding studies against diphtheria toxin fragment A (DT-A), nicotinamide 2-azidoadenine dinucleotide (2-azido-NAD+) demonstrates a 2-fold higher IC50 (lower affinity) compared to its 8-azido regioisomer. This quantifiable difference is critical for experimental design, as the 8-azido analog may be preferred for applications requiring higher affinity binding to DT-A, while the 2-azido analog may offer advantages in systems where lower affinity is desired to reduce non-specific labeling or where the 2-azido modification is more structurally compatible [1].

Diphtheria toxin ADP-ribosyltransferase Photoaffinity labeling

2-Azido-NAD+ Displays 1.8-Fold Higher Catalytic Turnover than 8-Azido-NAD+ with NAD(P)H:Quinone Acceptor Oxidoreductase

When reduced to its NADH analog form, 2-azido-NAD+ functions as a significantly more efficient substrate for rat liver NAD(P)H:quinone acceptor oxidoreductase (EC 1.6.5.2) compared to the 8-azido analog. The turnover number (kcat) for reduced 2-azido-NAD+ is 167 s⁻¹, which is 1.8-fold higher than the 91 s⁻¹ observed for reduced 8-azido-NAD+. Despite this higher catalytic efficiency, the Km for reduced 2-azido-NAD+ (14.3 µM) is slightly higher than that for NADH (6.2 µM), indicating a modest reduction in substrate binding affinity relative to the natural coenzyme [1].

NAD(P)H:quinone oxidoreductase Enzyme kinetics Photodependent inhibition

2-Azido-NAD+ Saturation of Photoinsertion Occurs at 45-50 µM with an Apparent Kd of 8-10 µM for 15-Hydroxyprostaglandin Dehydrogenase

Photoaffinity labeling of human placental NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with [α-32P]2-azido-NAD+ demonstrates saturable, high-affinity binding to the adenine ring binding domain. Saturation of photolabeling was observed at 45-50 µM probe concentration, with an apparent dissociation constant (Kd) of 8-10 µM. The specificity of this interaction was confirmed by protection experiments: approximately 90% of photolabeling at 10 µM probe could be prevented by 200 µM of the natural substrate NAD+, confirming active-site-directed labeling [1].

15-Hydroxyprostaglandin dehydrogenase Prostaglandin metabolism Photoaffinity labeling

2-Azido-NAD+ Saturates Photoinsertion into Recombinant Human IL-2 at 180 µM

Using [α-32P]2-azido-NAD+ as a photoaffinity probe, saturation of photoinsertion into recombinant human interleukin-2 (rhIL-2) was observed at 180 µM. At a probe concentration of 10 µM, a half-maximal decrease in photoinsertion was achieved with only 10 µM NAD+, demonstrating high specificity for the natural coenzyme binding site. Notably, 3-aminobenzamide at 5 µM also effected a half-maximal decrease in photoinsertion at 10 µM probe concentration, further validating the probe's utility for characterizing nucleotide binding sites on this immunologically critical cytokine [1].

Interleukin-2 Nucleotide binding site Cytokine

2-Azido-NAD+ Photoincorporation into Glutamate Dehydrogenase Shows Biphasic Saturation with Kd Values of 10 µM and 40 µM

Photoincorporation of 2-azido-NAD+ into bovine liver glutamate dehydrogenase (GDH) exhibited saturable binding with two distinct apparent dissociation constants: 10 µM and 40 µM. This biphasic binding behavior is consistent with negative cooperativity between GDH subunits. Protection experiments with the natural substrate NAD+ revealed apparent dissociation constants of less than 5 µM and 25 µM, confirming that 2-azido-NAD+ binds to the same sites as NAD+ but with approximately 2-fold lower affinity. Covalent modification by photolysis at saturating probe concentrations resulted in approximately 40% inhibition of GDH enzymatic activity [1].

Glutamate dehydrogenase Enzyme kinetics Allosteric regulation

2-Azido-NAD+ Photolabels the Catalytic Domain of Poly(ADP-ribose) Polymerase with a Stoichiometry of 0.73 mol/mol

In the presence of UV light, photoinsertion of 2-azido-[α-32P]NAD+ into the catalytic domain of human poly(ADP-ribose) polymerase (PARP) occurs with a defined stoichiometry of 0.73 mol of probe per mol of catalytic domain. This near-stoichiometric labeling efficiency demonstrates the probe's utility for quantitative studies of PARP's NAD+ binding site. The ability to achieve reproducible, quantifiable covalent modification is essential for mapping the active site architecture of this clinically relevant enzyme involved in DNA repair and cell death pathways [1].

PARP Poly(ADP-ribose) polymerase DNA repair

Nicotinamide 2-azidoadenine dinucleotide: Validated Application Scenarios for Procurement and Experimental Design


Mapping NAD+ Binding Sites on ADP-Ribosyltransferases and Toxins

For researchers investigating the active site architecture of mono(ADP-ribosyl)transferases such as diphtheria toxin fragment A (DT-A), 2-azido-NAD+ provides a quantifiable photoaffinity probe. While its IC50 of 5.0 µM for DT-A is 2-fold higher than the 8-azido analog, this affinity remains sufficient for specific, UV-dependent covalent labeling. The probe has been successfully used to identify the NAD+ binding domain peptides of DT-A, including Tyr27 as a site of photoinsertion, validated by X-ray crystallography [1]. Researchers should select 2-azido-NAD+ when the 2-azido modification is structurally more compatible with their target or when comparative studies across azido-NAD+ analogs are required.

Investigating Oxidoreductase Mechanisms with Quantitative Kinetic Parameters

For studies of NAD(P)H:quinone acceptor oxidoreductase (EC 1.6.5.2) or glutamate dehydrogenase, 2-azido-NAD+ offers well-characterized kinetic behavior. The reduced form functions as a substrate with a turnover number of 167 s⁻¹, 1.8-fold higher than the 8-azido analog, enabling sensitive detection of enzymatic activity [2]. For glutamate dehydrogenase, the biphasic binding with Kd values of 10 µM and 40 µM provides a defined experimental window for photolabeling and competition studies [3]. These quantitative parameters eliminate guesswork in experimental design and ensure reproducible results.

Detecting and Characterizing NAD+ Binding Sites on Non-Enzymatic Proteins

2-azido-NAD+ is a validated probe for identifying novel NAD+ binding sites on proteins lacking traditional Rossmann folds or NAD+-dependent enzymatic activity. Demonstrated applications include detection of specific, metal ion-requiring nucleotide binding sites on recombinant human interleukin-2 (rhIL-2), with saturation of photoinsertion occurring at 180 µM [4], and identification of an NADH/NADPH binding site on ovine prolactin with an apparent Kd of 25 µM [5]. This expands the utility of 2-azido-NAD+ beyond traditional enzymology into cytokine and hormone receptor research.

Active Site Peptide Mapping via Boronate Affinity Chromatography

2-azido-NAD+ is specifically designed for workflows employing immobilized boronate affinity chromatography to isolate photolabeled peptides. This methodology has been validated for multiple enzymes, including 15-hydroxyprostaglandin dehydrogenase, where photolabeled peptides (Val32-Glu40) were successfully purified and sequenced after labeling with [α-32P]2-azido-NAD+ [6]. The probe's compatibility with this established purification protocol makes it the preferred choice for researchers requiring high-confidence identification of adenine ring binding domain peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azido-NAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.